molecular formula C7H3ClF2O3 B1420043 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid CAS No. 749230-42-0

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid

Cat. No.: B1420043
CAS No.: 749230-42-0
M. Wt: 208.54 g/mol
InChI Key: WNZHHCPIHPCXAW-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C7H3ClF2O3 and a molecular weight of 208.55 g/mol . This compound is known for its unique chemical structure, which includes chlorine, fluorine, and hydroxyl functional groups attached to a benzoic acid core. It is primarily used in research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid typically involves the substitution and carboxylation of precursor compounds. One common method includes the reaction of 2,6-difluoro-4-hydroxybenzoic acid with thionyl chloride to introduce the chlorine atom . The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The hydroxyl group plays a crucial role in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-hydroxybenzoic acid
  • 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
  • 2,6-Difluoro-4-hydroxybenzoic acid

Uniqueness

2-Chloro-3,6-difluoro-4-hydroxybenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This unique structure enhances its reactivity and makes it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-3,6-difluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O3/c8-5-4(7(12)13)2(9)1-3(11)6(5)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZHHCPIHPCXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C(=O)O)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670660
Record name 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749230-42-0
Record name 2-Chloro-3,6-difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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